molecular formula C11H14N4O B2954825 5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine CAS No. 2168281-11-4

5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B2954825
CAS No.: 2168281-11-4
M. Wt: 218.26
InChI Key: MJRIAHMECFLXJD-UHFFFAOYSA-N
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Description

5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core fused with a morpholine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of a morpholine ring through nucleophilic substitution reactions. The final step often involves the cyclization of the intermediate to form the desired pyrrolo[3,2-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine or morpholine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific signaling pathways involved in tumor growth.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core but differ in the substitution pattern and functional groups.

    Pyrrolopyrazine derivatives: These compounds have a similar fused ring structure but contain a pyrazine ring instead of a pyridine ring.

Uniqueness

5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other similar compounds.

Properties

IUPAC Name

5-morpholin-4-yl-1H-pyrrolo[3,2-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-8-7-10-9(1-2-13-10)14-11(8)15-3-5-16-6-4-15/h1-2,7,13H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRIAHMECFLXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2N)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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